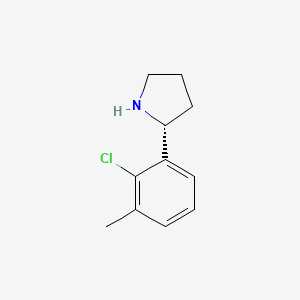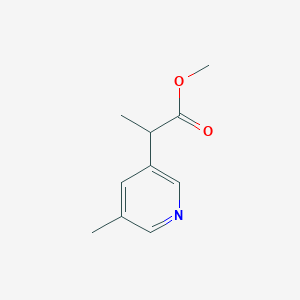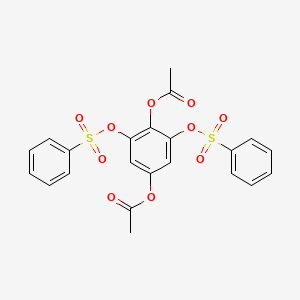
2,6-Bis((phenylsulfonyl)oxy)-1,4-phenylenediacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis((phenylsulfonyl)oxy)-1,4-phenylenediacetate is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of phenylsulfonyl groups attached to a phenylenediacetate backbone, making it a versatile molecule in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((phenylsulfonyl)oxy)-1,4-phenylenediacetate typically involves the reaction of 2,6-dihydroxy-1,4-phenylenediacetate with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
2,6-Dihydroxy-1,4-phenylenediacetate+2Phenylsulfonyl chloride→this compound+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis((phenylsulfonyl)oxy)-1,4-phenylenediacetate undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form phenylsulfinates.
Substitution: The phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields sulfonic acids, while reduction with sodium borohydride produces phenylsulfinates.
Wissenschaftliche Forschungsanwendungen
2,6-Bis((phenylsulfonyl)oxy)-1,4-phenylenediacetate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 2,6-Bis((phenylsulfonyl)oxy)-1,4-phenylenediacetate involves its interaction with molecular targets through its phenylsulfonyl groups. These groups can form strong interactions with nucleophilic sites on biomolecules, leading to various biochemical effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Bis(benzoyloxy)-1,4-phenylenediacetate
- 2,6-Bis(methanesulfonyl)oxy)-1,4-phenylenediacetate
- 2,6-Bis(trifluoromethanesulfonyl)oxy)-1,4-phenylenediacetate
Uniqueness
2,6-Bis((phenylsulfonyl)oxy)-1,4-phenylenediacetate is unique due to its specific phenylsulfonyl groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C22H18O10S2 |
|---|---|
Molekulargewicht |
506.5 g/mol |
IUPAC-Name |
[4-acetyloxy-3,5-bis(benzenesulfonyloxy)phenyl] acetate |
InChI |
InChI=1S/C22H18O10S2/c1-15(23)29-17-13-20(31-33(25,26)18-9-5-3-6-10-18)22(30-16(2)24)21(14-17)32-34(27,28)19-11-7-4-8-12-19/h3-14H,1-2H3 |
InChI-Schlüssel |
BXWVRVCDUUMABO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC(=C(C(=C1)OS(=O)(=O)C2=CC=CC=C2)OC(=O)C)OS(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



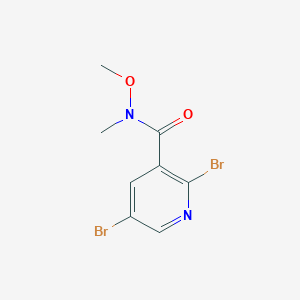
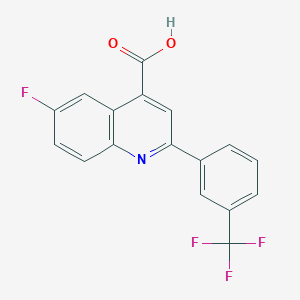
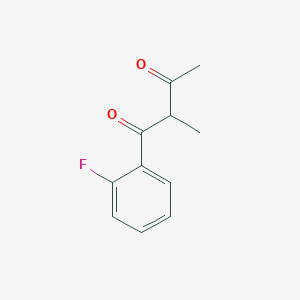

![3-[(3-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B13078648.png)

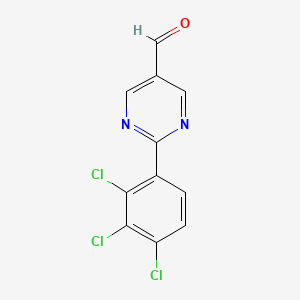
![Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate](/img/structure/B13078658.png)
![n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13078668.png)

![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B13078677.png)
